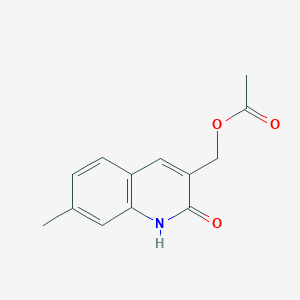![molecular formula C18H25NO5 B5880490 methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a cyclic analogue of the amino acid phenylalanine and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, it has been proposed that methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may act by inhibiting the production of prostaglandins and other inflammatory mediators. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and physiological effects:
methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has also been found to reduce fever and increase pain threshold. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been extensively studied, and its biological activities are well characterized. However, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate also has limitations. It has a relatively short half-life and may require frequent dosing. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may be toxic at high doses.
Direcciones Futuras
For the study of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate include the development of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate analogues with improved pharmacokinetic properties and investigation of its potential as an antitumor and antiviral agent.
Métodos De Síntesis
The synthesis of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate involves the reaction of 3-cyclopentylpropanoyl chloride with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of triethylamine, followed by reduction of the nitro group to an amino group using zinc and hydrochloric acid. The resulting amino acid is then esterified with methyl alcohol in the presence of sulfuric acid to produce methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its various biological activities. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic effects. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have antitumor and antiviral activities.
Propiedades
IUPAC Name |
methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-10-13(18(21)24-3)14(11-16(15)23-2)19-17(20)9-8-12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZFMINHONWKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)

![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)


